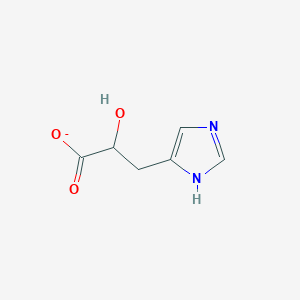

3-(Imidazol-5-yl)lactate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N2O3- |

|---|---|

Molecular Weight |

155.13 g/mol |

IUPAC Name |

2-hydroxy-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/C6H8N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3,5,9H,1H2,(H,7,8)(H,10,11)/p-1 |

InChI Key |

ACZFBYCNAVEFLC-UHFFFAOYSA-M |

SMILES |

C1=C(NC=N1)CC(C(=O)[O-])O |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)[O-])O |

Origin of Product |

United States |

Biosynthesis and Catabolic Pathways of 3 Imidazol 5 Yl Lactate

Precursor Metabolism: Histidine Catabolism Pathways

The primary precursor for the biosynthesis of 3-(imidazol-5-yl)lactate is L-histidine. The catabolism of histidine can proceed through several pathways, which ultimately generate imidazol-5-yl-pyruvate, the direct keto-acid precursor to this compound.

Role of Histidine as a Direct Metabolic Precursor

L-histidine is an essential amino acid that serves as a building block for proteins and a precursor for various biologically active compounds. wikipedia.org In several organisms, including bacteria and mammals, histidine can be degraded to provide carbon and nitrogen for cellular metabolism. asm.orgmdpi.com Two principal pathways for histidine catabolism lead to the formation of imidazol-5-yl-pyruvate.

The most extensively studied pathway, often referred to as the urocanate pathway , is initiated by the enzyme histidase (also known as histidine ammonia-lyase). asm.orgmdpi.com This enzyme catalyzes the non-oxidative deamination of L-histidine to form trans-urocanate and ammonia. mdpi.com Subsequently, urocanase hydrates trans-urocanate to form 4-imidazolone-5-propionate, which is then further metabolized. asm.orgmdpi.com

A second, more direct route to imidazol-5-yl-pyruvate involves the action of histidine aminotransferases (also known as histidine transaminases). mdpi.comwikipedia.org These enzymes catalyze the transfer of the amino group from L-histidine to an α-keto acid acceptor, such as α-ketoglutarate or pyruvate (B1213749), thereby forming L-glutamate or L-alanine, respectively, and imidazol-5-yl-pyruvate. wikipedia.orgnih.gov This transamination pathway is considered a minor route of histidine degradation in many organisms but can become significant under conditions of high histidine concentration or in organisms lacking a functional histidase enzyme. mdpi.comnih.gov For instance, in the yeast Candida glabrata, which lacks the histidase gene, the degradation of histidine proceeds via an aromatic amino acid aminotransferase, CgAro8, which converts histidine to imidazol-5-yl-pyruvate. nih.gov

Interconversion with Imidazol-5-yl-pyruvate

Imidazol-5-yl-pyruvate is a key intermediate that directly links histidine catabolism to the formation of this compound. The formation of imidazol-5-yl-pyruvate from L-histidine is catalyzed by histidine aminotransferases. This reaction is typically reversible, allowing for the potential synthesis of histidine from imidazol-5-yl-pyruvate if a suitable amino donor is available. nih.gov

The primary metabolic fate of imidazol-5-yl-pyruvate, relevant to this article, is its reduction to this compound. This conversion is a critical step in certain metabolic contexts, particularly when the urocanate pathway is saturated or impaired.

Enzymatic Pathways Leading to this compound Formation

The synthesis of this compound from its keto-acid precursor is a reductive process catalyzed by a specific dehydrogenase.

Reductive Processes in this compound Generation

Imidazol-5-yl-pyruvate + NAD(P)H + H⁺ ⇌ (S)-3-(Imidazol-5-yl)lactate + NAD(P)⁺

This reductive step is analogous to the conversion of pyruvate to lactate (B86563) catalyzed by lactate dehydrogenase. nih.govmdpi.com

Identified Enzymes and Their Catalytic Activities

The key enzyme responsible for the formation of this compound is This compound dehydrogenase (EC 1.1.1.111). This enzyme has been identified and characterized in various microorganisms, particularly bacteria of the genus Pseudomonas. nih.gov It catalyzes the reversible oxidation of (S)-3-(imidazol-5-yl)lactate to imidazol-5-yl-pyruvate, utilizing either NAD⁺ or NADP⁺ as the electron acceptor. mdpi.com The systematic name for this enzyme is (S)-3-(imidazol-5-yl)lactate:NAD(P)⁺ oxidoreductase. mdpi.com

The catalytic activity of this enzyme is crucial for both the synthesis and degradation of this compound, depending on the metabolic state of the cell and the relative concentrations of the substrates and coenzymes.

Degradation and Further Metabolic Fates of this compound

The catabolism of this compound involves its conversion back to imidazol-5-yl-pyruvate and subsequent entry into the main histidine degradation pathway. Research, particularly in Pseudomonas testosteroni, has shown that this bacterium can utilize this compound as a sole source of carbon. nih.govnih.gov In this organism, the degradation is initiated by the oxidation of this compound to imidazol-5-yl-pyruvate, catalyzed by this compound dehydrogenase. nih.gov

The resulting imidazol-5-yl-pyruvate is then transaminated, using L-glutamate as the amino donor, to form L-histidine. nih.gov This newly synthesized histidine then enters the well-established urocanate pathway of histidine degradation, leading to the formation of glutamate (B1630785), which can be utilized in central metabolism. asm.orgnih.gov This metabolic route effectively channels this compound into mainstream amino acid catabolism. The induction of the entire suite of histidine catabolic enzymes upon growth on this compound further supports this metabolic link. nih.govnih.gov

| Enzyme | EC Number | Reaction | Organism(s) |

| Histidase (Histidine ammonia-lyase) | 4.3.1.3 | L-histidine → trans-Urocanate + NH₃ | Bacteria, Mammals asm.orgmdpi.com |

| Urocanase | 4.2.1.49 | trans-Urocanate + H₂O → 4-Imidazolone-5-propionate | Bacteria, Mammals asm.orgmdpi.com |

| Histidine aminotransferase | 2.6.1.9 | L-histidine + α-Ketoglutarate ⇌ Imidazol-5-yl-pyruvate + L-glutamate | Bacteria, Mammals, Plants, Yeast wikipedia.orgnih.govfrontiersin.org |

| This compound dehydrogenase | 1.1.1.111 | (S)-3-(Imidazol-5-yl)lactate + NAD(P)⁺ ⇌ Imidazol-5-yl-pyruvate + NAD(P)H + H⁺ | Pseudomonas sp. mdpi.comnih.gov |

Oxidative Conversion to Downstream Metabolites

The initial and rate-limiting step in the catabolism of this compound is its oxidation to 3-(imidazol-5-yl)pyruvate (B1260139). This reaction is catalyzed by the enzyme This compound dehydrogenase (EC 1.1.1.111). researchgate.netnih.govtaylorandfrancis.com This oxidoreductase utilizes either NAD+ or NADP+ as a cofactor to abstract a hydride ion from the hydroxyl group of this compound, resulting in the formation of a keto group and the reduced cofactor (NADH or NADPH). nih.govtaylorandfrancis.com

The systematic name for this enzyme is (S)-3-(imidazol-5-yl)lactate:NAD(P)+ oxidoreductase. taylorandfrancis.com This enzymatic activity has been identified in various microorganisms, including Pseudomonas acidovorans and Bacillus subtilis, highlighting its role in the bacterial degradation of histidine and related compounds. researchgate.netwikipedia.org The product of this reaction, 3-(imidazol-5-yl)pyruvate, is a key intermediate that links the metabolism of this compound to the main histidine degradation pathway. genome.jp

Table 1: Oxidative Conversion of this compound

| Substrate | Enzyme | EC Number | Product | Cofactor | Organism Example |

| (S)-3-(Imidazol-5-yl)lactate | This compound dehydrogenase | 1.1.1.111 | 3-(Imidazol-5-yl)pyruvate | NAD(P)+ | Pseudomonas acidovorans, Bacillus subtilis researchgate.netwikipedia.org |

Integration into Central Carbon Metabolism in Select Organisms

Following its formation, 3-(imidazol-5-yl)pyruvate is further metabolized through a series of reactions that constitute the urocanic acid pathway, a major route for L-histidine degradation in many organisms, including mammals and various bacteria. news-medical.netwikipedia.orgnih.gov This pathway ultimately converts the imidazole (B134444) ring and the carbon skeleton of histidine into glutamate, which can then be readily integrated into the central carbon metabolism.

The key steps for the integration of 3-(imidazol-5-yl)pyruvate into central metabolism are as follows:

Conversion to L-Histidine (via transamination): 3-(imidazol-5-yl)pyruvate can be transaminated to form L-histidine. This reaction is catalyzed by a histidine aminotransferase, which transfers an amino group from an amino acid donor (like glutamate) to 3-(imidazol-5-yl)pyruvate. mdpi.comcas.cz This effectively channels the carbon skeleton of this compound into the main histidine catabolic pathway.

The Urocanic Acid Pathway: Once L-histidine is formed, it enters the well-characterized urocanic acid pathway. news-medical.netwikipedia.org

Histidine ammonia-lyase (Histidase): This enzyme deaminates L-histidine to form urocanic acid and ammonia. news-medical.netnih.gov

Urocanate hydratase (Urocanase): Urocanic acid is then hydrated by urocanase to form 4-imidazolone-5-propionic acid. wikipedia.org

Imidazolonepropionase: This hydrolase cleaves the imidazole ring of 4-imidazolone-5-propionic acid to yield N-formiminoglutamate. nih.gov

Glutamate formiminotransferase: In the final step of this pathway, the formimino group of N-formiminoglutamate is transferred to tetrahydrofolate (THF), producing L-glutamate and 5-formiminotetrahydrofolate. news-medical.netnih.gov

Entry into the TCA Cycle: The L-glutamate produced from this pathway can be deaminated by glutamate dehydrogenase or transaminated by various aminotransferases to form α-ketoglutarate . news-medical.net As a key intermediate of the tricarboxylic acid (TCA) cycle, α-ketoglutarate can be completely oxidized to CO2 for energy production or utilized as a precursor for the biosynthesis of other amino acids and biomolecules.

Table 2: Integration of 3-(Imidazol-5-yl)pyruvate into Central Carbon Metabolism

| Metabolite | Enzyme(s) | Key Product | Subsequent Fate | Connection to Central Metabolism |

| 3-(Imidazol-5-yl)pyruvate | Histidine aminotransferase | L-Histidine | Enters the urocanic acid pathway | Indirect |

| L-Histidine | Histidase, Urocanase, Imidazolonepropionase, Glutamate formiminotransferase | L-Glutamate | Converted to α-ketoglutarate | Direct |

| L-Glutamate | Glutamate dehydrogenase, Aminotransferases | α-Ketoglutarate | Enters the Tricarboxylic Acid (TCA) Cycle | Direct |

This series of enzymatic reactions demonstrates how this compound, a compound derived from histidine metabolism, is efficiently catabolized and its carbon atoms are channeled into the central metabolic hub of the cell, the TCA cycle, for energy generation or biosynthetic purposes.

Enzymology of 3 Imidazol 5 Yl Lactate Converting Enzymes

3-(Imidazol-5-yl)lactate Dehydrogenase (EC 1.1.1.111)

This compound dehydrogenase is a key enzyme in the metabolic pathway of histidine in some organisms. It catalyzes the reversible oxidation of this compound to 3-(imidazol-5-yl)pyruvate (B1260139). expasy.orgqmul.ac.uk

As designated by the Enzyme Commission (EC) number 1.1.1.111, this compound dehydrogenase belongs to the class of oxidoreductases. qmul.ac.ukuhcl.eduexpasy.org This classification places it in a broad group of enzymes that catalyze the transfer of electrons from one molecule (the reductant, or electron donor) to another (the oxidant, or electron acceptor). nih.govwikipedia.org Specifically, it falls under the sub-class EC 1.1, which includes enzymes acting on the CH-OH group of donors, and the sub-sub-class EC 1.1.1, where the acceptor is NAD+ or NADP+. wikipedia.orgenzyme-database.org

The systematic name for this enzyme is (S)-3-(imidazol-5-yl)lactate:NAD(P)+ oxidoreductase. qmul.ac.uk Its primary function is the oxidation of the hydroxyl group of this compound to a keto group, forming 3-(imidazol-5-yl)pyruvate, with the concurrent reduction of a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor. expasy.orgqmul.ac.uk

The enzyme demonstrates specificity for (S)-3-(imidazol-5-yl)lactate as its substrate. expasy.orgqmul.ac.uk The reaction it catalyzes is stereospecific, acting on the S-enantiomer of this compound. This level of specificity is a common feature among dehydrogenases, which often distinguish between different stereoisomers of their substrates. nih.govharvard.edu While detailed studies on the substrate breadth of this specific dehydrogenase are limited, related lactate (B86563) dehydrogenases are known to have a range of specificities for various 2-hydroxy acids. harvard.edu

This compound dehydrogenase can utilize both nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) as cofactors for the oxidative reaction. expasy.orgqmul.ac.uk The general reaction is:

(S)-3-(imidazol-5-yl)lactate + NAD(P)+ ⇌ 3-(imidazol-5-yl)pyruvate + NAD(P)H + H+ qmul.ac.uk

The ability to use either NAD+ or NADP+ suggests a degree of flexibility in the cofactor-binding site of the enzyme. nih.gov In the reverse reaction, the reduced forms of these cofactors, NADH or NADPH, are required for the reduction of 3-(imidazol-5-yl)pyruvate to (S)-3-(imidazol-5-yl)lactate. expasy.org The choice of cofactor can be influenced by the metabolic state of the cell and the relative concentrations of the oxidized and reduced forms of these dinucleotides. nih.gov

Detailed kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for this compound dehydrogenase are not extensively documented in readily available literature. However, the kinetic properties of dehydrogenases are crucial for understanding their cellular function. nih.govnih.gov The ratio of kcat to Km (kcat/Km) is a measure of the enzyme's catalytic efficiency and substrate specificity. beilstein-journals.orgjiangnan.edu.cn For comparison, other lactate dehydrogenases have been characterized with a wide range of kinetic values depending on the specific isoenzyme and substrate. nih.govnih.gov

Table 1: Comparative Kinetic Parameters of Various Lactate Dehydrogenases

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1·mM-1) |

|---|---|---|---|---|

| Candida glabrata Alcohol Dehydrogenase (CgADH) | (4-chlorophenyl)-pyridin-2-ylmethanone | 7.63 | 1.3 | 0.17 |

| Lactobacillus rossiae D-Lactate Dehydrogenase | Phenylpyruvic acid | 2.83 | 12.29 | 4.34 |

| Plasmodium falciparum Lactate Dehydrogenase | Pyruvic acid | - | - | 1.5 x 107 |

Note: Data is sourced from studies on related but distinct enzymes to provide a general context for dehydrogenase kinetics. nih.govjiangnan.edu.cnnih.gov The kcat/Km for P. falciparum LDH was originally reported in min-1 M-1 and has been converted for consistency.

Cofactor Dependence (NAD(P)+/NAD(P)H)

Other Enzymes Indirectly Involved in this compound Metabolism

The metabolic pathway of this compound is linked to the catabolism of histidine.

Histidine, an essential amino acid, can be converted to histamine (B1213489) through the action of histidine decarboxylase (EC 4.1.1.22). nih.govresearchgate.net Histamine is a significant biogenic amine with numerous physiological roles. mdpi.com The subsequent metabolism of histamine is primarily carried out by two enzymes: diamine oxidase (DAO) (EC 1.4.3.22) and histamine-N-methyltransferase (HNMT). mdpi.comresearchgate.net

Diamine oxidase, also known as histaminase, catalyzes the oxidative deamination of histamine to produce imidazole-4-acetaldehyde (B1219054), hydrogen peroxide, and ammonia. researchgate.netnih.gov Imidazole-4-acetaldehyde can then be further metabolized. While a direct enzymatic link from imidazole-4-acetaldehyde to this compound is not the primary documented pathway, the broader catabolism of histidine involves intermediates that can be interconverted. The formation of 3-(imidazol-5-yl)pyruvate, the product of this compound oxidation, is a known step in the degradation of histidine in some bacteria, such as Pseudomonas acidovorans. qmul.ac.uk This suggests a metabolic network where the products of histamine degradation could potentially enter pathways involving this compound, particularly in microorganisms.

Table 2: Key Enzymes in Histidine and Related Metabolism

| Enzyme | EC Number | Function |

|---|---|---|

| This compound Dehydrogenase | 1.1.1.111 | Interconversion of this compound and 3-(Imidazol-5-yl)pyruvate. expasy.orgqmul.ac.uk |

| Histidine Decarboxylase | 4.1.1.22 | Converts histidine to histamine. nih.govresearchgate.net |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 3-(Imidazol-5-yl)pyruvate |

| (S)-3-(Imidazol-5-yl)lactate |

| Histidine |

| Histamine |

| Imidazole-4-acetaldehyde |

| NAD+ (Nicotinamide adenine dinucleotide) |

| NADP+ (Nicotinamide adenine dinucleotide phosphate) |

| NADH (Reduced nicotinamide adenine dinucleotide) |

| NADPH (Reduced nicotinamide adenine dinucleotide phosphate) |

| Pyruvic acid |

| Phenylpyruvic acid |

Transaminases in Related Pathways

While the direct conversion of this compound is primarily a dehydrogenase-catalyzed reaction, transaminases play a crucial role in the broader metabolic network of histidine, from which this compound is derived. Histidine can be converted to imidazole-pyruvic acid through the action of a transaminase, a reaction that is particularly noted when histidine concentrations are high. mdpi.comnih.gov This imidazole-pyruvic acid can then be reduced to form this compound. mdpi.com

The primary transamination reaction in histidine metabolism involves the transfer of an amino group from L-histidine to a 2-oxo-acid, most commonly 2-oxoglutarate, to produce (imidazol-5-yl)pyruvate and L-glutamate. wikipedia.org This reaction is catalyzed by histidine aminotransferase (EC 2.6.1.38). wikipedia.org

In some organisms, this transamination step represents a minor pathway for histidine degradation. mdpi.com For instance, in Candida glabrata, an aromatic aminotransferase is utilized for histidine degradation, which is a departure from the more common histidase-initiated pathway found in other fungi like Aspergillus nidulans. nih.gov In mammals, while a specific histidine transaminase has been challenging to isolate, this activity has been observed to co-purify with other transaminases, such as glutamine transaminase in the kidney and serine transaminase in the liver. nih.gov The activity of histidine aminotransferase can be influenced by diet; for example, its activity increases with high protein intake. mdpi.com

The table below summarizes the key transaminases involved in pathways related to this compound formation.

| Enzyme Name | EC Number | Reaction | Organism/Tissue Examples |

| Histidine aminotransferase | 2.6.1.38 | L-histidine + 2-oxoglutarate <=> (imidazol-5-yl)pyruvate + L-glutamate | Pseudomonas acidovorans, Escherichia coli wikipedia.org |

| Aromatic aminotransferase | Not specified | Histidine => Imidazolepyruvate | Candida glabrata nih.gov |

| Glutamine transaminase | Not specified | Co-purifies with histidine transaminase activity | Mammalian kidney nih.gov |

| Serine transaminase | Not specified | Co-purifies with histidine transaminase activity | Mammalian liver nih.gov |

Enzymatic Regulation and Induction Mechanisms

The enzymes involved in the conversion of this compound and related histidine catabolism are subject to intricate regulatory mechanisms to ensure metabolic efficiency and respond to environmental cues. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation of Enzyme Expression

The expression of genes encoding enzymes in the histidine utilization (hut) pathway is tightly controlled, primarily through induction by the substrate, histidine, and repression by more favorable carbon and nitrogen sources. nih.govasm.org

In bacteria such as Bacillus subtilis and Salmonella typhimurium, the hut operon, which includes genes for enzymes like histidase and urocanase, is induced by histidine. nih.govresearchgate.net This induction is mediated at the level of transcription. nih.gov Conversely, the presence of glucose leads to catabolite repression, significantly reducing the expression of these enzymes. nih.govresearchgate.net Similarly, the availability of a mixture of amino acids can also repress the synthesis of histidase. nih.gov In Klebsiella pneumoniae, the regulation of the hut system involves operon-specific induction, carbon catabolite repression, and nitrogen regulation. nih.govasm.org

In mammals, the regulation is also influenced by nutritional status and hormonal signals. High-protein diets or diets with an imbalance of amino acids can stimulate the gene expression of histidase. mdpi.com Glucagon and glucocorticoids have been shown to upregulate the expression of the histidase gene in rat hepatocytes. physiology.org This hormonal regulation allows the body to manage nitrogen levels by controlling the rate of amino acid degradation. physiology.org

The following table details some of the key transcriptional regulators and inducers/repressors of enzymes in histidine metabolism.

| Organism | Regulatory System/Factor | Inducer | Repressor | Affected Enzymes |

| Bacillus subtilis | hut operon | Histidine | Glucose, Amino acid mixture | Histidase, Proline oxidase nih.gov |

| Salmonella typhimurium | hut operons | Histidine | Glucose | Histidase, Urocanase, Imidazolonepropionase, N-formimino-L-glutamate formiminohydrolase researchgate.net |

| Klebsiella pneumoniae | hut system | Histidine | Glucose, Ammonium (B1175870) | Histidase and other Hut enzymes nih.govasm.org |

| Rat (liver) | Hormonal regulation | Glucagon, Glucocorticoids | Severe undernutrition | Histidase mdpi.comphysiology.org |

| Rat (liver) | Dietary protein | High protein diet | Low protein diet | Histidase mdpi.com |

Post-translational Modifications Affecting Enzyme Activity

Post-translational modifications (PTMs) are crucial for regulating the activity of enzymes involved in metabolic pathways by altering their structure and function. wikipedia.orgthermofisher.com These modifications can include phosphorylation, methylation, and others.

For enzymes in the histidine degradation pathway, PTMs can play a significant regulatory role. For instance, predictions for a novel urocanate hydratase in Acinetobacter sp. suggest that multiple phosphorylation and N-myristoylation sites could impact the protein's function. researchgate.net Phosphorylation, the addition of a phosphate group, is a common PTM that can act as a molecular switch to rapidly control enzyme activity. While specific details on the PTMs of this compound dehydrogenase are not extensively documented, the broader context of metabolic enzyme regulation suggests their likely involvement.

Histidine residues within proteins can themselves be subject to PTMs like phosphorylation and methylation, which are integral to cellular signaling and metabolism. researchgate.netnih.gov The enzymes catalyzing these modifications, such as kinases and methyltransferases, are key components of cellular regulatory networks. nih.gov

The table below provides examples of potential post-translational modifications and their effects on related enzymes.

| Enzyme | Modification Type | Potential Effect | Organism/Context |

| Urocanate hydratase | Phosphorylation, N-myristoylation | Impact on protein function | Acinetobacter sp. strain DF4 researchgate.net |

| General metabolic enzymes | Phosphorylation | Regulation of enzyme activity (activation/deactivation) | Eukaryotic and prokaryotic cells |

| General proteins | Histidine methylation | Regulation of cellular processes like cytoskeletal dynamics and protein translation | Widespread across cells and tissues nih.gov |

Biological Distribution and Functional Significance in Model Organisms

Occurrence and Detection in Prokaryotic Systems

In prokaryotes, 3-(Imidazol-5-yl)lactate is recognized both as a metabolic intermediate and as a substrate for degradation, highlighting its dynamic role in bacterial metabolic networks.

This compound is an established metabolite in the bacterium Escherichia coli. nih.govebi.ac.ukebi.ac.uk Its metabolic role is closely tied to the catabolism of L-histidine. ebi.ac.uk The formation of this compound in E. coli proceeds via the reduction of its precursor, imidazol-5-yl-pyruvate. nih.gov This precursor itself is generated from L-histidine. nih.gov While imidazol-5-yl-pyruvate is a known intermediate, it is not believed to be synthesized through other pathways in E. coli. nih.gov

Table 1: Metabolic Profile of this compound in E. coli

| Attribute | Description | Source(s) |

| Status | Confirmed Metabolite | nih.gov, ecmdb.ca |

| Metabolic Pathway | Histidine Metabolism | ebi.ac.uk |

| Precursor | Imidazol-5-yl-pyruvate | nih.gov, nih.gov |

| Formation | Reduction of Imidazol-5-yl-pyruvate | nih.gov |

Several species within the Pseudomonas genus have demonstrated the ability to utilize this compound as a growth substrate, indicating well-defined degradative pathways. In Pseudomonas acidovorans, the degradation involves the enzyme imidazol-5-yl-lactate-nicotinamide-adenine dinucleotide phosphate (B84403) oxidoreductase. nih.gov Research has also identified the involvement of histidine-2-oxoglutarate aminotransferase in this process. nih.gov Studies have confirmed that Pseudomonas testosteroni also degrades this compound. alljournals.cnresearchgate.net

In Pseudomonas stutzeri, while the specific enzymes for this compound have not been fully detailed, the general mechanism for lactate (B86563) utilization is well-documented. P. stutzeri employs membrane-bound, NAD-independent L-lactate dehydrogenases (l-iLDHs) to oxidize lactate to pyruvate (B1213749). plos.org This enzymatic action is considered an indispensable function for lactate utilization in the organism and represents a probable initial step in the degradation of this compound. plos.org

Table 2: Degradation of this compound in Pseudomonas Species

| Organism | Key Enzymes/Pathways | Finding | Source(s) |

| P. acidovorans | Imidazol-5-yl-lactate-NADPH oxidoreductase, Histidine-2-oxoglutarate aminotransferase | Degrades the compound through a defined enzymatic pathway. | nih.gov |

| P. testosteroni | Not specified | Confirmed to degrade this compound. | alljournals.cn, researchgate.net |

| P. stutzeri | NAD-independent L-lactate dehydrogenase (l-iLDH) | Utilizes l-iLDH to convert lactate to pyruvate, a likely first step in the compound's degradation. | plos.org |

Presence and Metabolic Role in Escherichia coli

Identification in Eukaryotic Model Organisms

The presence of this compound is not confined to prokaryotes; it has also been identified in several key eukaryotic model organisms, suggesting a conserved role in metabolism.

This compound has been reported in the budding yeast Saccharomyces cerevisiae. nih.gov Its presence is linked to the histidine metabolism pathway. The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway map for histidine metabolism in S. cerevisiae includes the direct precursor, imidazol-5-yl-pyruvate, which strongly supports the formation of this compound within this organism. genome.jp The biosynthesis of histidine itself is a complex process involving multiple genes, including the well-studied his4 gene cluster. researchgate.net

The occurrence of this compound has been confirmed in the fruit fly, Drosophila melanogaster. nih.gov Significantly, the enzyme database for this organism lists this compound dehydrogenase (EC 1.1.1.111). kegg.jp The identification of a specific dehydrogenase strongly implies a functional metabolic role for the compound in Drosophila, likely involving its conversion to or from imidazol-5-yl-pyruvate.

Table 3: Detection of this compound in Eukaryotic Models

| Organism | Type | Finding | Source(s) |

| Saccharomyces cerevisiae | Fungus | Detected as a metabolite, linked to the histidine pathway via its precursor, imidazol-5-yl-pyruvate. | nih.gov, genome.jp |

| Drosophila melanogaster | Invertebrate | Detected as a metabolite. A specific enzyme, this compound dehydrogenase, is listed in its genome. | nih.gov, kegg.jp |

| Vitis vinifera | Plant | Occurrence of the compound has been reported. | nih.gov |

Data is available confirming the presence of this compound in the common grape vine, Vitis vinifera. nih.gov This finding indicates that the compound is part of the plant's metabolome, although its specific functional significance and metabolic pathway in Vitis vinifera are areas that require further investigation.

Presence in Invertebrates (Drosophila melanogaster)

Physiological Roles as a Metabolic Intermediate

This compound, also known as imidazolelactic acid, is a metabolic intermediate derived from the amino acid histidine. It appears in various organisms, from bacteria to mammals, where it plays distinct roles in amino acid homeostasis and energy metabolism. Its formation and subsequent conversion are tied to the primary pathways of histidine catabolism and can be influenced by physiological, pathological, and nutritional states.

This compound is an integral, albeit context-dependent, component of histidine metabolism. In mammals, the primary pathway for histidine degradation is initiated by the enzyme histidase, which converts histidine to urocanic acid. mdpi.com However, an alternative pathway involves the transamination of histidine to imidazolepyruvic acid, which is subsequently reduced to this compound. mdpi.com

This alternative pathway becomes particularly significant under conditions of high histidine load or in cases of genetic deficiencies in the primary pathway. mdpi.com For instance, in the inherited metabolic disorder histidinemia, a deficiency in histidase activity leads to the accumulation of histidine in tissues and biological fluids. researchgate.netnih.gov Consequently, the transamination pathway becomes the main route for histidine catabolism, resulting in elevated levels of imidazolepyruvic acid, this compound, and imidazoleacetic acid in the urine. mdpi.comannualreviews.org Studies in humans have shown that ingestion of L-histidine leads to an increased urinary excretion of imidazole (B134444) compounds, including this compound, highlighting its role in managing excess histidine. ecmdb.ca In rat liver, the formation of this compound from imidazolepyruvate is catalyzed by L-lactate dehydrogenase, demonstrating the integration of this compound into general metabolic processes. nih.gov

In certain bacteria, this compound can serve as a precursor for histidine biosynthesis. In Pseudomonas testosteroni, for example, this compound is oxidized to imidazolepyruvate, which is then transaminated, using glutamate (B1630785) as the amino donor, to form L-histidine. nih.govnih.gov This demonstrates a reversible metabolic link where the compound can be used to either synthesize or catabolize histidine depending on the organism's needs.

Table 1: Role of this compound in Histidine Homeostasis in Different Organisms

| Organism/System | Metabolic Role of this compound | Key Findings | Citations |

|---|---|---|---|

| Mammals (Human, Rat) | Alternative catabolite of histidine | Levels increase significantly during high histidine load or in histidinemia, a disorder caused by histidase deficiency. Formed from imidazolepyruvic acid via L-lactate dehydrogenase. | mdpi.comresearchgate.netannualreviews.orgnih.gov |

| Pseudomonas testosteroni | Precursor for L-histidine synthesis | Oxidized to imidazolepyruvate, which is then transaminated to produce L-histidine, allowing the bacterium to utilize it as a source for this amino acid. | nih.govnih.gov |

The role of this compound extends beyond amino acid balance to connect with central energy metabolism, particularly in certain microorganisms. Bacteria of the genus Pseudomonas are known for their metabolic versatility and ability to utilize a wide range of organic compounds as nutrient sources. asm.orgresearchgate.net

In Pseudomonas testosteroni, this compound can be utilized as the sole source of carbon, directly linking its degradation to the generation of energy and metabolic precursors. nih.govnih.gov The metabolic pathway is initiated by the conversion of this compound back to histidine, as described previously. From there, histidine enters its primary catabolic pathway, which is highly conserved among many bacteria. nih.govresearchgate.net This pathway involves a series of enzymatic steps that ultimately yield glutamate. nih.govnih.gov

The key steps in this catabolic sequence in P. testosteroni are:

This compound → Imidazolepyruvate → L-Histidine

L-Histidine → Urocanate

Urocanate → Imidazol-4-on-5-ylpropionate

Imidazol-4-on-5-ylpropionate → N-formimino-L-glutamate

N-formimino-L-glutamate → N-formyl-L-glutamate

N-formyl-L-glutamate → L-Glutamate

Glutamate is a pivotal metabolite that serves as a direct link to the central carbon metabolism. Through transamination or deamination, it can be converted to α-ketoglutarate (2-oxoglutarate), a key intermediate in the citric acid cycle (Krebs cycle). wikipedia.org By feeding into this central hub of cellular respiration, the carbon skeleton of this compound can be used for the generation of ATP and reducing equivalents (NADH, FADH2), thereby fueling the organism's energy demands. Research on Pseudomonas acidovorans has also identified the enzyme imidazol-5-yl-lactate dehydrogenase, which catalyzes the NAD(P)+ dependent oxidation of this compound to imidazolepyruvate, as a crucial first step in its degradation pathway. genome.jpnih.gov

**Table 2: Key Enzymes and Intermediates in the Catabolism of this compound to Glutamate in *Pseudomonas***

| Intermediate | Enzyme | Product | Citations |

|---|---|---|---|

| (S)-3-(Imidazol-5-yl)lactate | (S)-3-(imidazol-5-yl)lactate dehydrogenase | Imidazolepyruvate | genome.jpnih.gov |

| Imidazolepyruvate | Histidine-2-oxoglutarate aminotransferase | L-Histidine | nih.govnih.gov |

| L-Histidine | Histidase | Urocanate | nih.gov |

| Urocanate | Urocanase | Imidazol-4-on-5-ylpropionate | nih.gov |

| Imidazol-4-on-5-ylpropionate | Imidazolonepropionate hydrolase | N-formimino-L-glutamate | nih.govwikipedia.org |

| N-formimino-L-glutamate | Formiminoglutamate deiminase | N-formyl-L-glutamate | nih.gov |

| N-formyl-L-glutamate | Formylglutamate deformylase | L-Glutamate | nih.gov |

Advanced Research Methodologies for Investigating 3 Imidazol 5 Yl Lactate

Analytical Techniques for Quantitative and Qualitative Analysis

Accurate detection and measurement of 3-(imidazol-5-yl)lactate in complex biological samples are fundamental to understanding its physiological roles. This is accomplished through powerful analytical chemistry techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying imidazole-containing compounds, including this compound, from biological matrices. nih.govnih.govtandfonline.com Reversed-phase HPLC is commonly employed, utilizing columns with nonpolar stationary phases (like C8 or C18) and polar mobile phases. nih.govnih.govtandfonline.com The separation is based on the differential partitioning of the analytes between the two phases.

Method parameters such as the mobile phase composition (e.g., methanol (B129727) or acetonitrile (B52724) mixed with an aqueous buffer), pH, and the type of stationary phase are optimized to achieve selective separation from other metabolites. nih.govresearchgate.net Detection is often performed using a photodiode array (PDA) or UV detector, set at a wavelength where imidazole (B134444) compounds absorb light, typically in the range of 210-230 nm. tandfonline.com For enhanced sensitivity, particularly in complex samples, HPLC can be coupled with mass spectrometry. mdpi.com

Table 1: Example HPLC Parameters for Imidazole Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C8 or C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Separation based on hydrophobicity. nih.govmdpi.com |

| Mobile Phase | Gradient of acetonitrile and aqueous buffer (e.g., 0.1% formic acid) | Elution of compounds with varying polarities. mdpi.com |

| Flow Rate | 0.2-1.0 mL/min | Controls retention time and separation efficiency. nih.govmdpi.com |

| Column Temperature | 25-40 °C | Affects viscosity and separation kinetics. tandfonline.commdpi.com |

| Detection | UV/PDA (210-230 nm) or Mass Spectrometry | Quantifies and identifies the separated compounds. tandfonline.commdpi.com |

| Injection Volume | 2-20 µL | Amount of sample introduced into the system. mdpi.com |

This table presents a generalized set of parameters. Actual conditions must be optimized for specific analytical goals.

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is an indispensable tool for the definitive identification and sensitive quantification of metabolites such as this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for analyzing non-volatile and thermally unstable compounds like organic acids. nih.govcreative-proteomics.com LC-MS/MS (tandem mass spectrometry) offers superior specificity and sensitivity. creative-proteomics.comnih.gov In this method, the parent ion corresponding to the mass of this compound is selected and fragmented, and the resulting characteristic fragment ions are detected. This multiple reaction monitoring (MRM) approach minimizes interferences and allows for very low detection limits, often in the nanogram per milliliter (ng/mL) range. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for profiling a wide range of organic acids in biological fluids like urine. jasem.com.trmetbio.net Since organic acids are generally not volatile, they require a chemical derivatization step to increase their volatility and thermal stability before GC analysis. nih.gov This process is more laborious than typical LC-MS sample preparation but provides excellent chromatographic resolution and access to extensive mass spectral libraries for compound identification. nih.govnih.gov The mass spectrometer fragments the eluting compounds, generating a unique mass spectrum that serves as a chemical fingerprint for identification. metbio.net

Table 2: Comparison of LC-MS and GC-MS for this compound Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Separates compounds in liquid phase followed by mass analysis. creative-proteomics.com | Separates volatile compounds in gas phase followed by mass analysis. metbio.net |

| Sample Derivatization | Not typically required for organic acids. nih.gov | Required to increase volatility. nih.gov |

| Sensitivity | High, especially with tandem MS (LC-MS/MS). creative-proteomics.com | High, with extensive spectral libraries for identification. nih.gov |

| Throughput | Generally higher due to simpler sample preparation. nih.gov | Can be lower due to the derivatization step. nih.gov |

| Best For | Targeted quantification of non-volatile compounds. creative-proteomics.com | Broad, untargeted profiling of volatile and derivatized metabolites. metbio.net |

Stable isotope tracing is a powerful technique to map the flow of atoms through metabolic pathways (metabolic flux) and determine the metabolic fate of precursors. nih.govnih.gov To study the synthesis of this compound, a stable isotope-labeled precursor, such as ¹³C- or ¹⁵N-labeled L-histidine, is introduced into a biological system (e.g., cell culture or a whole organism). nih.gov

As the labeled histidine is metabolized, the heavy isotopes are incorporated into downstream products, including this compound. nih.gov Mass spectrometry is then used to detect and quantify the labeled and unlabeled forms of the metabolite. nih.govbitesizebio.com By analyzing the mass isotopologue distribution (the relative amounts of molecules with different numbers of heavy isotopes), researchers can delineate the pathway of its formation and quantify the rate of its synthesis (flux). rsc.orgosti.gov This approach provides a dynamic view of metabolic activity that cannot be obtained from simply measuring metabolite concentrations. bitesizebio.com

Mass Spectrometry (GC-MS, LC-MS) in Metabolic Studies

Biochemical and Enzymological Characterization Methods

Understanding the function of this compound requires detailed characterization of the enzymes that produce and consume it.

Enzyme activity assays are essential for quantifying the rate of an enzyme-catalyzed reaction and for determining its kinetic parameters. For enzymes involved in the histidine degradation pathway, such as histidine ammonia-lyase which initiates the pathway leading to urocanate, assays are often spectrophotometric. biorxiv.org The activity of histidine ammonia-lyase, for example, can be measured by monitoring the increase in absorbance at approximately 277-280 nm, which corresponds to the formation of its product, urocanate. biorxiv.orgmdpi.com

For the enzyme that may produce this compound from imidazol-5-yl-pyruvate, a potential assay would involve monitoring the oxidation of the cofactor NADH to NAD+ (or NADPH to NADP+) as a decrease in absorbance at 340 nm. Conversely, the reverse reaction could be monitored by the reduction of NAD+ to NADH.

Kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) are determined by measuring the initial reaction rate at various substrate concentrations. biorxiv.org These values provide crucial information about the enzyme's affinity for its substrate and its catalytic efficiency. biorxiv.org

Table 3: Example Kinetic Parameters for an Enzyme in the Histidine Degradation Pathway (Recombinant T. cruzi Histidine Ammonia-Lyase)

| Parameter | Value | Significance |

|---|---|---|

| Km (for L-histidine) | 0.77 ± 0.330 mM | Indicates the substrate concentration at which the enzyme operates at half its maximum velocity. biorxiv.org |

| Vmax | 4.03 ± 1.87 µmol·min⁻¹·mg⁻¹ | Represents the maximum rate of the reaction when the enzyme is saturated with the substrate. biorxiv.org |

Data sourced from a study on Trypanosoma cruzi. biorxiv.org Values can vary significantly between different organisms and enzymes.

To study an enzyme in detail, it must first be isolated from the complex mixture of proteins within a cell. Protein purification involves a series of steps designed to separate the target enzyme from other cellular components. A typical purification strategy for an enzyme from the histidine metabolism pathway might include the following steps:

Cell Lysis: Breaking open the cells (e.g., from bacterial cultures) to release the intracellular contents, creating a crude extract. pnas.org

Fractionation: Initial separation steps, such as ammonium (B1175870) sulfate (B86663) precipitation, can enrich the target enzyme by selectively precipitating proteins based on their solubility. pnas.org

Chromatography: This is the core of protein purification. Several types of column chromatography are used sequentially to achieve high purity.

Ion-Exchange Chromatography: Separates proteins based on their net charge.

Size-Exclusion Chromatography (Gel Filtration): Separates proteins based on their size and shape. pnas.org

Affinity Chromatography: A highly specific method where the enzyme is captured by a ligand immobilized on the chromatography resin. For recombinant enzymes, a common technique is to use a polyhistidine-tag (His-tag), which binds strongly to metal ions like nickel or cobalt immobilized on the column matrix. wikipedia.orgatamanchemicals.com

The purity of the enzyme at each stage is monitored by techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), which separates proteins based on their molecular weight. mdpi.com

Structural Biology Approaches (e.g., X-ray Crystallography of Enzymes)

Structural biology techniques, particularly X-ray crystallography, are instrumental in providing high-resolution, three-dimensional structures of enzymes that interact with this compound. This atomic-level insight is fundamental to understanding enzyme mechanisms, substrate specificity, and the design of specific inhibitors. wikipedia.orgnih.gov

By crystallizing an enzyme in the presence of its substrate, product, or a stable analog, researchers can capture snapshots of the catalytic process. For instance, the crystal structures of enzymes in the histidine biosynthesis pathway, which is related to this compound metabolism, have been determined for various organisms, including plants and bacteria. ichb.placs.org These structures reveal the precise architecture of the active site, including the arrangement of catalytic residues that bind the substrate and facilitate its transformation. acs.org

For example, studies on HisF, an enzyme in the histidine biosynthesis pathway, have utilized X-ray crystallography to reveal the conformational changes of a mobile loop (loop1) that are essential for catalysis. acs.org The structures of HisF from Thermotoga maritima have been solved in open, detached, and closed conformations of this loop, providing a detailed picture of how the enzyme accommodates its substrates, N'-[(5'-phosphoribulosyl) formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR) and ammonia, and facilitates their conversion to imidazole glycerol (B35011) phosphate (B84403) (ImGP) and 5-aminoimidazole-4-carboxamide-ribotide (AICAR). acs.org

Table 1: Examples of X-ray Crystallography Studies on Enzymes Related to Imidazole Compounds

| Enzyme | Organism | PDB Entry | Key Finding |

| HisF | Thermotoga maritima | 1VH7 | Revealed an open conformation of the active site loop1 in the apo state. acs.org |

| HisF | Thermotoga maritima | Not specified | Characterized open, detached, and closed conformations of loop1, crucial for catalysis. acs.org |

| Plant Histidine Biosynthesis Enzymes (HISN2, HISN3, HISN6) | Medicago truncatula | Not specified | Provided the first crystal structures of these plant enzymes, highlighting structural differences from bacterial homologs. ichb.pl |

These structural insights are not only academically significant but also have practical implications. Understanding the structural differences between plant and bacterial enzymes in the histidine pathway can aid in the development of kingdom-specific herbicides. ichb.pl

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques are powerful tools for dissecting the in vivo function of genes and enzymes related to this compound metabolism.

Gene knockout and overexpression studies are fundamental for assigning function to genes suspected of being involved in a particular metabolic pathway. nih.gov By deleting a specific gene (knockout), researchers can observe the resulting phenotype, such as the inability to metabolize a certain compound or the accumulation of a metabolic intermediate. Conversely, overexpressing a gene can lead to increased production of a specific metabolite, confirming the gene's role in its synthesis. nih.govmdpi.com

For example, in the study of lactate (B86563) metabolism in Pseudomonas stutzeri SDM, a gene knockout of lldD, which encodes an NAD-independent L-lactate dehydrogenase, resulted in the mutant strain being unable to grow on L-lactate as a carbon source. plos.org This definitively demonstrated the essential role of this enzyme in L-lactate utilization in this bacterium. plos.org Similarly, in Saccharomyces cerevisiae, overexpression of the JEN1 gene, which was initially identified as a lactate importer, was found to increase lactic acid production, suggesting it also functions as an exporter. microbialcell.com

These techniques are not limited to single genes. In a study on Saccharomyces cerevisiae, a strain with 25 deleted putative lactate exporter genes was constructed to investigate lactate export mechanisms. microbialcell.com This comprehensive approach helps to unravel complex and potentially redundant metabolic networks.

Table 2: Examples of Gene Knockout and Overexpression Studies in Lactate Metabolism

| Gene | Organism | Technique | Outcome | Reference |

| lldD | Pseudomonas stutzeri SDM | Gene Knockout | Inability to grow on L-lactate | plos.org |

| JEN1 | Saccharomyces cerevisiae | Gene Overexpression | Increased lactic acid production | microbialcell.com |

| Various lactate exporter genes (25 total) | Saccharomyces cerevisiae | Gene Deletion | Reduced specific growth rate and lactate production | microbialcell.com |

| mgsA | Escherichia coli | Gene Deletion | 37% decrease in lactate titer | nih.gov |

| lldD | Escherichia coli | Gene Overexpression | Increased lactate production | nih.gov |

For instance, mutagenesis studies on histidine ammonia-lyase (HAL), an enzyme that converts histidine to urocanate and ammonia, have identified several residues essential for its catalytic activity. researchgate.net Mutations at residues Y52, H82, N194, and E411 in Geobacillus thermodenitrificans HAL resulted in a complete loss of activity, confirming their critical roles. researchgate.net

In another example, site-directed mutagenesis of lactate dehydrogenase (LDH) has been used to understand the roles of specific residues in its catalytic mechanism. nih.gov Replacing the negatively charged Asp168 with a neutral alanine (B10760859) in LDH altered the energetics of the hydride and proton transfer steps of the reaction, providing detailed insights into the enzyme's function. nih.gov These studies can also be used to engineer enzymes with improved properties, such as enhanced catalytic activity or stability. mdpi.com

Table 3: Examples of Site-Directed Mutagenesis Studies on Enzymes

| Enzyme | Organism | Mutation | Effect on Activity | Reference |

| Histidine Ammonia-Lyase (HAL) | Geobacillus thermodenitrificans | Y52, H82, N194, E411 mutations | Complete loss of catalytic activity | researchgate.net |

| Lactate Dehydrogenase (LDH) | Not specified | Asp168Ala | Altered hydride and proton transfer, 3 kcal/mol higher activation barrier | nih.gov |

| HisF | Thermotoga maritima | Mutations in conserved loop1 residues | Drastically reduced turnover rates | acs.org |

| Fructosyltransferases | Lactobacillus reuteri 121 | Mutations in putative catalytic nucleophiles | 1.5-4x10^5 times reduction in total sucrase activity | nih.gov |

Comparative genomics and metabolomics are powerful systems-level approaches for discovering novel metabolic pathways and regulatory networks. icgbio.rumdpi.com

Comparative genomics involves comparing the genomes of different organisms to identify conserved genes and gene clusters that may be involved in a specific metabolic process. icgbio.runih.gov This approach has been instrumental in reconstructing the biochemical pathways and transcriptional regulons for histidine metabolism across a wide range of bacteria in the human microbiome. icgbio.ru By analyzing the distribution of genes and regulatory elements, researchers can infer the evolutionary history of metabolic pathways and identify novel components. nih.govresearchgate.net For example, comparative genomics led to the identification of a novel histidine-specific transcriptional regulator, HisR, in various Gram-positive bacteria. nih.gov

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. By comparing the metabolomic profiles of different biological samples (e.g., healthy vs. diseased tissue, or wild-type vs. mutant organisms), researchers can identify metabolites that are altered in specific conditions, providing clues about underlying metabolic pathways. mdpi.comnih.gov For instance, a metabolomics study on ovarian cancer identified increased levels of imidazol-5-yl-pyruvate, a product of L-histidine metabolism, suggesting enhanced metabolism of this amino acid in cancer patients. nih.gov This approach can also be used to discover biomarkers for disease diagnosis and to understand the mechanisms of drug action. mdpi.com

The integration of comparative genomics and metabolomics provides a particularly powerful strategy for pathway discovery. Genomic information can predict the existence of a metabolic pathway, while metabolomic data can provide direct evidence for the presence and activity of that pathway by detecting the corresponding metabolites.

Emerging Research Avenues and Conceptual Frameworks

Biotechnological and Biocatalytic Potential (Academic Focus)

The use of biological systems and their components, such as enzymes and microorganisms, offers a powerful approach for studying and producing complex molecules like 3-(imidazol-5-yl)lactate.

The primary enzyme responsible for the reversible conversion of 3-(imidazol-5-yl)pyruvate (B1260139) to this compound is this compound dehydrogenase (EC 1.1.1.111). expasy.orggoogle.com This enzyme utilizes NAD(P)+ as a cofactor. expasy.org The field of enzyme engineering presents opportunities to modify this and other related dehydrogenases to enhance their catalytic properties for research purposes.

Potential enzyme engineering strategies could focus on:

Substrate Specificity: Modifying the active site of lactate (B86563) dehydrogenase (LDH) or related enzymes to favor 3-(imidazol-5-yl)pyruvate over other keto acids.

Cofactor Dependence: Altering the enzyme's reliance on NADH versus NADPH, which can be important for integrating its function into different host metabolic networks.

Efficiency and Stability: Increasing the turnover rate (kcat) or improving the thermal and pH stability of the enzyme for more robust biocatalytic processes.

While specific engineering studies on this compound dehydrogenase are not extensively documented, research on other LDHs provides a conceptual blueprint. mdpi.com For instance, chemoenzymatic synthesis approaches using lipase (B570770) enzymes for transesterification reactions have proven scalable for producing other lactate esters, a strategy that could potentially be adapted. acs.org

Table 1: Key Enzyme in this compound Metabolism

| Enzyme Name | EC Number | Reaction | Cofactor |

|---|

Data sourced from ENZYME database. expasy.org

Microbial fermentation is a cornerstone of biotechnological production, valued for its potential for high efficiency and stereospecificity compared to chemical synthesis. researchgate.net this compound is a known metabolite in microorganisms such as Escherichia coli and Pseudomonas acidovorans. ebi.ac.ukebi.ac.uknih.gov This establishes a foundation for developing microbial fermentation systems for its production in academic settings.

Challenges in developing such systems often mirror those in general lactic acid fermentation, including the cost of feedstocks, potential substrate and end-product inhibition, and the need for high-purity yields. researchgate.net A typical fermentation process involves selecting an appropriate microbial strain and optimizing conditions like substrate, temperature, and pH. medcraveonline.com For this compound, this would likely involve using a histidine-rich medium or engineering a host organism to channel metabolic flux from a simple carbon source towards the histidine degradation pathway. The degradation of this compound has been studied in Pseudomonas, which uses an oxidoreductase and an aminotransferase for this purpose. nih.govnih.gov

Enzyme Engineering for Modified Specificity or Efficiency

Interplay with Other Metabolic Pathways

This compound does not exist in isolation; its synthesis and degradation are intrinsically linked to broader metabolic networks, particularly lactate and imidazole (B134444) metabolism.

The metabolism of this compound is chemically analogous to the conversion of pyruvate (B1213749) to lactate. Both are α-hydroxy acids formed by the reduction of their respective α-keto acid precursors. ebi.ac.uk This reaction is catalyzed by a dehydrogenase, a class of enzymes central to energy metabolism. expasy.orgmdpi.com

In many organisms, lactate utilization is a key metabolic process. For example, various Pseudomonas strains can use lactate as their sole carbon and energy source. plos.org These bacteria possess NAD-independent lactate dehydrogenases (iLDHs), which are membrane-bound enzymes that oxidize lactate to pyruvate. plos.org Given that this compound dehydrogenase activity is also found in Pseudomonas, it is plausible that its metabolism is integrated with the broader lactate utilization machinery of the cell. nih.gov The study of NAD-independent D-lactate dehydrogenase (Fe-S d-iLDH) has shown that these enzymes can have narrow substrate specificity, primarily acting on specific lactate forms. asm.org

This compound is an intermediate in the metabolism of the amino acid histidine. kegg.jp The imidazole ring is a core structure in many biologically important molecules, including histamine (B1213489) and carnosine. ebi.ac.uknih.gov Research into the biological activities of histidine derivatives has shown that while carnosine can act as an H2-histamine blocker, other derivatives like imidazole lactate and imidazole pyruvate did not exhibit the same properties in the specific assays conducted. ebi.ac.uk

The imidazole moiety is a versatile chemical structure involved in numerous biological interactions, from metal coordination in proteins like hemoglobin to forming supramolecular complexes with medicinal potential. nih.gov Some imidazole-containing compounds are being investigated for their ability to activate the NRF2/KEAP1 signaling pathway, which is involved in antioxidant and anti-inflammatory responses. mdpi.com The metabolic relationship between this compound and other key imidazole compounds suggests potential for regulatory cross-talk and shared enzymatic pathways that are ripe for further exploration.

Connections to General Lactate Metabolism

Unresolved Questions and Future Directions in this compound Research

Despite its established place in histidine metabolism, many questions regarding this compound remain. Future research is needed to fully elucidate its biological significance and potential applications.

Table 2: Key Research Questions for Future Investigation

| Research Area | Unresolved Questions | Potential Future Directions |

|---|---|---|

| Enzymology & Biocatalysis | What are the detailed kinetic properties and structural mechanisms of this compound dehydrogenase? Can it be engineered for novel biocatalytic applications? | - Detailed kinetic and structural analysis of the purified enzyme. - Directed evolution and rational design to alter substrate specificity or improve stability. |

| Metabolic Regulation | How is the flux through the histidine degradation pathway to this compound regulated? What is its precise physiological role in organisms like E. coli and Pseudomonas? | - Metabolomic and fluxomic studies under different growth conditions. - Knockout and overexpression studies of the relevant enzymes to determine its functional importance. plos.org |

| Microbial Production | Can microbial fermentation be optimized for efficient, high-titer production of this compound for research purposes? | - Metabolic engineering of E. coli or Pseudomonas to enhance the histidine degradation pathway. - Development of fed-batch fermentation strategies to overcome product inhibition. researchgate.net |

| Biological Activity | Does this compound possess any currently unknown biological activities, similar to other imidazole compounds like carnosine or NRF2-activating molecules? ebi.ac.ukmdpi.com | - Screening for bioactivity in various assays (e.g., antioxidant, anti-inflammatory, receptor binding). - Investigating its role as a potential signaling molecule or metabolic byproduct in human systems. |

Addressing these questions will provide a more complete picture of this compound's role in biology and could unlock new avenues for its use in academic and biotechnological research.

Compound Index

Elucidation of Novel Enzyme Activities and Regulators

The metabolic pathway of this compound is intricately linked to histidine metabolism, and ongoing research continues to uncover the specific enzymes and regulatory mechanisms governing its formation and degradation. The primary route to its synthesis involves the reduction of its corresponding α-keto acid, 3-(imidazol-5-yl)pyruvate.

A key enzyme in this process is This compound dehydrogenase (EC 1.1.1.111). This oxidoreductase catalyzes the reversible conversion of (S)-3-(imidazol-5-yl)lactate to 3-(imidazol-5-yl)pyruvate, utilizing either NAD+ or NADP+ as a cofactor. expasy.org The reaction is as follows:

(S)-3-(imidazol-5-yl)lactate + NAD(P)+ ⇌ 3-(imidazol-5-yl)pyruvate + NAD(P)H + H+ expasy.org

In microorganisms like Pseudomonas acidovorans, the degradation of this compound is facilitated by a specific imidazol-5-yl-lactate-nicotinamide-adenine dinucleotide phosphate (B84403) oxidoreductase , alongside histidine-2-oxoglutarate aminotransferase . nih.gov This highlights a coordinated enzymatic effort to channel the compound into central metabolic pathways.

The precursor, 3-(imidazol-5-yl)pyruvate, is itself a product of L-histidine transamination. This reaction is known to be catalyzed by histidine transaminase (EC 2.6.1.38) in bacteria such as Delftia acidovorans. nih.gov Furthermore, predictive metabolic modeling in E. coli has suggested that promiscuous activity of other enzymes, such as glutamate (B1630785) dehydrogenase (EC 1.4.1.4), might also contribute to the interconversion of L-histidine and 3-(imidazol-5-yl)pyruvate, thereby influencing the available pool for this compound synthesis. nih.gov The concept of 'underground metabolism,' where enzymes exhibit secondary, promiscuous activities, is a growing area of research that may reveal previously uncatalogued routes for the synthesis of metabolites like this compound. nih.gov

Additionally, various NAD-independent L-lactate dehydrogenases (l-iLDHs), which are FMN-dependent, are crucial for lactate utilization in many bacterial species, including Pseudomonas. plos.org While their specific activity on this compound is not fully detailed, their role in general lactate metabolism suggests they could be potential players in its processing. plos.org

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Name | EC Number | Organism(s) | Function | Reference |

|---|---|---|---|---|

| This compound dehydrogenase | 1.1.1.111 | General | Reversible oxidation of (S)-3-(imidazol-5-yl)lactate to 3-(imidazol-5-yl)pyruvate | expasy.org |

| Imidazol-5-yl-lactate oxidoreductase | N/A | Pseudomonas acidovorans | Degradation of this compound | nih.gov |

| Histidine-2-oxoglutarate aminotransferase | N/A | Pseudomonas acidovorans | Degradation of this compound | nih.gov |

| Histidine transaminase | 2.6.1.38 | Delftia acidovorans | Produces the precursor, 3-(imidazol-5-yl)pyruvate, from L-histidine | nih.gov |

| Glutamate dehydrogenase | 1.4.1.4 | E. coli (predicted) | Predicted promiscuous activity for converting L-histidine to 3-(imidazol-5-yl)pyruvate | nih.gov |

Advanced Systems Biology Approaches for Comprehensive Understanding

To fully grasp the functional significance of this compound, researchers are increasingly turning to systems biology approaches. These methods allow for a holistic view of the metabolic network, moving beyond the study of single enzymes or pathways to understand the complex interplay of genes, proteins, and metabolites.

Metabolomics , the large-scale study of small molecules, has been instrumental in situating this compound within a broader physiological and pathological context. For instance, metabolomic studies in ovarian cancer have detected increased levels of its precursor, imidazol-5-yl-pyruvate, suggesting an enhanced metabolism of L-histidine in cancer cells. nih.gov Such untargeted analyses can identify biomarkers and reveal metabolic pathways that are perturbed in disease states, providing clues to the potential role of related metabolites like this compound. nih.gov

Proteomics , which focuses on the entire set of proteins expressed by an organism, offers a complementary perspective. By quantifying changes in protein expression, proteomics can identify the enzymes and transporters involved in a specific metabolic process under different conditions. For example, metaproteomic analysis of fermented vegetables helps in understanding the roles of proteins from various lactic acid bacteria in metabolic pathways. mdpi.com This approach could be applied to identify the specific lactate dehydrogenases or other enzymes whose expression correlates with the production or consumption of this compound in complex microbial communities or host-microbe interactions.

Fluxomics provides a dynamic layer of information by measuring the rates (fluxes) of metabolic reactions within a biological system. frontiersin.orgnih.gov Using isotope tracers (e.g., 13C-labeled substrates), fluxomics can map the flow of atoms through metabolic pathways, revealing the functional output of the network. nih.govnih.gov This approach could precisely quantify the rate of synthesis of this compound from histidine and its subsequent conversion to other products. Such analyses, often integrated with genome-scale metabolic models (GSMMs), can predict how metabolic fluxes, including those related to histidine metabolism, shift in response to genetic or environmental changes. researchgate.net By combining these systems-level datasets, researchers can build comprehensive models that illuminate the regulation and function of this compound within the intricate web of cellular metabolism.

Table 2: Systems Biology Approaches for Studying this compound

| Approach | Description | Application to this compound | Reference |

|---|---|---|---|

| Metabolomics | Comprehensive analysis of all small-molecule metabolites in a biological sample. | Identification of this compound and its precursors (e.g., imidazol-5-yl-pyruvate) in various biological fluids and tissues to understand its association with physiological states or diseases like cancer. | nih.gov |

| Proteomics | Large-scale study of the proteome—the entire set of proteins produced by an organism. | Identification and quantification of enzymes (e.g., dehydrogenases, transaminases) and transporters involved in the metabolism of this compound. | mdpi.comresearchgate.net |

| Fluxomics | Measurement of the rates of metabolic reactions in a biological system, often using isotope labeling. | Quantifying the flow of carbon from histidine to this compound and its downstream metabolic fate, providing a dynamic understanding of its pathway activity. | frontiersin.orgnih.govnih.govresearchgate.net |

Q & A

Q. What enzymatic reactions involve 3-(imidazol-5-yl)lactate, and how are they characterized?

The compound is a substrate for this compound dehydrogenase (EC 1.1.1.111), which catalyzes its oxidation to 3-(imidazol-5-yl)pyruvate using NAD(P)+ as a cofactor . To characterize this reaction:

- Use spectrophotometry to monitor NAD(P)H production at 340 nm.

- Validate enzyme activity via LC/MS to detect pyruvate derivatives .

- Control pH (optimal range 7.0–8.0) and temperature (25–37°C) to ensure catalytic efficiency.

Q. What are the primary methods for synthesizing and characterizing this compound?

- Synthesis : Enzymatic reduction of 3-(imidazol-5-yl)pyruvate using purified dehydrogenase (EC 1.1.1.111) with NADH/NADPH as reductants .

- Characterization :

- NMR : Confirm stereochemistry (e.g., (S)-configuration) and imidazole ring proton signals (δ 7.5–8.5 ppm) .

- LC/MS : Use a C18 column with ESI-MS in negative ion mode (m/z 155 for [M-H]⁻) .

Advanced Research Questions

Q. How can structural insights into this compound dehydrogenase inform enzyme engineering?

- Use X-ray crystallography (e.g., ORTEP-3 software for structure refinement ) to resolve active-site residues critical for substrate binding.

- Mutagenesis studies targeting conserved regions (e.g., NAD+-binding Rossmann fold) can enhance catalytic efficiency or cofactor specificity .

- Compare kinetic parameters (Km, kcat) between wild-type and mutants using stopped-flow assays .

Q. What strategies resolve discrepancies in kinetic data for this compound dehydrogenase across studies?

- Variable Control : Standardize cofactor concentrations (NAD+ vs. NADP+) and buffer systems (Tris/HCl vs. phosphate) to minimize assay variability .

- Analytical Validation : Cross-validate UV-based NADH quantification (λ = 340 nm) with LC/MS detection of pyruvate derivatives to confirm stoichiometry .

- Substrate Purity : Verify this compound purity via HPLC (>95%) to exclude interference from stereoisomers or degradation products .

Q. How is this compound integrated into metabolic pathway analysis?

- Isotope Tracing : Use ¹³C-labeled glucose to track incorporation into imidazole derivatives in microbial or mammalian systems.

- Knockout Models : Delete EC 1.1.1.111 in model organisms (e.g., E. coli) to assess metabolic flux changes via metabolomics .

- Pathway Mapping : Link to histidine degradation pathways, as imidazole derivatives are intermediates in histidine catabolism .

Methodological Challenges and Solutions

Q. What are the limitations of current detection methods for this compound, and how can they be addressed?

- Challenge : Low abundance in biological samples limits UV-based detection.

- Solution :

- Derivatize with dansyl chloride or FMOC for enhanced LC/MS sensitivity .

- Use targeted MRM (multiple reaction monitoring) transitions (e.g., m/z 156 → 138 for fragmentation) .

Q. How do stereochemical variations in this compound impact its biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.